molecular formula C24H24N4O2S2 B11620813 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 442552-49-0

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620813
CAS No.: 442552-49-0
M. Wt: 464.6 g/mol
InChI Key: STTUNCQCZXGXKW-RGEXLXHISA-N
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Description

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H24N4O2S2 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This document reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C25H26N4O2S2C_{25}H_{26}N_4O_2S_2, with a molecular weight of approximately 474.6 g/mol. The structure features a thiazolidinone ring and a pyrido[1,2-a]pyrimidinone core, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Key steps include:

  • Formation of the thiazolidinone ring.
  • Construction of the pyridopyrimidinone core.
  • Introduction of various substituents under optimized reaction conditions to achieve high yields and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, compounds containing the thiazolidinone core have shown effectiveness against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound IDMinimum Inhibitory Concentration (MIC)Target Organism
5d37.9 - 113.8 μMStaphylococcus aureus
5g50 - 120 μMEscherichia coli
5k45 - 115 μMPseudomonas aeruginosa

Antitumor Activity

Research has suggested that thiazolidinone derivatives can also exhibit antitumor properties. These compounds have been shown to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. Studies have highlighted their dual inhibition effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammation and cancer progression .

The biological activity of the compound is believed to be mediated through its interactions with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Binding : It may interact with cellular receptors, leading to altered signaling pathways that affect cell growth and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of several thiazolidinone derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives maintained efficacy against these strains, suggesting potential for therapeutic development in antibiotic resistance contexts .
  • Antitumor Evaluation : Another investigation focused on the antitumor activity of the compound in vitro, demonstrating significant cytotoxic effects on human cancer cell lines. The study highlighted the importance of structural modifications in enhancing activity against specific cancer types.

Properties

CAS No.

442552-49-0

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

(5Z)-3-(2-methylpropyl)-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O2S2/c1-16(2)15-28-23(30)19(32-24(28)31)14-18-21(25-12-11-17-8-4-3-5-9-17)26-20-10-6-7-13-27(20)22(18)29/h3-10,13-14,16,25H,11-12,15H2,1-2H3/b19-14-

InChI Key

STTUNCQCZXGXKW-RGEXLXHISA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)SC1=S

Origin of Product

United States

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